molecular formula C22H18ClN3O2 B11145386 4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone

4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone

Cat. No.: B11145386
M. Wt: 391.8 g/mol
InChI Key: XMXVRSLZIRXQKA-UHFFFAOYSA-N
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Description

4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole, which can then be further modified to obtain the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the isoquinolinone ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include methanesulfonic acid for indole synthesis, and various oxidizing and reducing agents for subsequent modifications . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets. It has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . The compound binds to multiple receptors and enzymes, disrupting their normal function and leading to cell death .

Properties

Molecular Formula

C22H18ClN3O2

Molecular Weight

391.8 g/mol

IUPAC Name

4-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-2-methylisoquinolin-1-one

InChI

InChI=1S/C22H18ClN3O2/c1-25-11-18(14-4-2-3-5-15(14)21(25)27)22(28)26-9-8-20-17(12-26)16-10-13(23)6-7-19(16)24-20/h2-7,10-11,24H,8-9,12H2,1H3

InChI Key

XMXVRSLZIRXQKA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

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